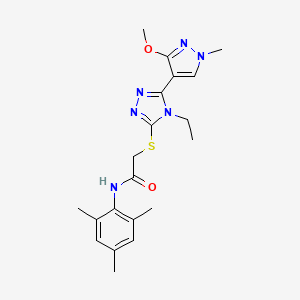

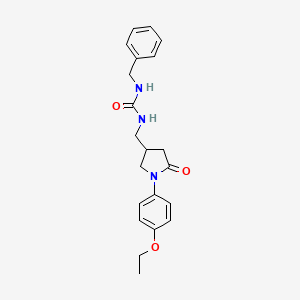

![molecular formula C38H62FeO2P2 B2749630 (S)-1-[(R)-2-[Bis(4-methoxy-3,5-dimethylphenyl) phosphino]ferrocenyl]ethyldi-tert-butyl-phosphine CAS No. 849924-40-9](/img/structure/B2749630.png)

(S)-1-[(R)-2-[Bis(4-methoxy-3,5-dimethylphenyl) phosphino]ferrocenyl]ethyldi-tert-butyl-phosphine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“(S)-1-[®-2-[Bis(4-methoxy-3,5-dimethylphenyl) phosphino]ferrocenyl]ethyldi-tert-butyl-phosphine” is a chiral catalyst with the empirical formula C38H46FeO2P2 . It is sold in collaboration with Solvias AG . The compound has a molecular weight of 652.58.

Molecular Structure Analysis

The compound contains a ferrocene moiety, which is a sandwich compound consisting of two cyclopentadienyl rings bound to an iron atom . Attached to this ferrocene moiety are phosphine ligands, which contain the bis(4-methoxy-3,5-dimethylphenyl) groups .Aplicaciones Científicas De Investigación

Asymmetric Synthesis Catalysis

- This compound has been used as a chiral ligand in transition metal complex-catalyzed asymmetric reactions. These reactions are critical in producing chiral molecules, which have widespread applications in pharmaceuticals, agrochemicals, and fine chemicals (Hayashi et al., 1980).

Catalytic Activity in Metal Complexes

- It has been involved in the synthesis and characterization of rhenium carbonyl complexes, demonstrating significant catalytic activity in hydrogenation reactions (Abdel-Magied et al., 2015).

Structural Studies and Ligand Synthesis

- Research has focused on synthesizing and analyzing the structure of new chiral ferrocenylphosphines for asymmetric catalysis (Togni et al., 1994). These compounds are valuable for understanding the stereochemistry and electronic effects in asymmetric catalysis.

Electronic Effects in Catalysis

- Studies have explored how the electronic influence of ferrocenyl ligands affects catalytic activity and selectivity, particularly in reactions like hydroboration of styrene (Schnyder et al., 1997).

Novel Ligand Preparation

- The compound has been utilized in the preparation of novel ligands, which are used in various catalytic reactions including nickel-catalyzed asymmetric cross-coupling (Hayashi et al., 1981).

Complex Formation and Characterization

- It has been involved in the preparation of complexes like ferrocenylbis(phosphine) complexes and their characterization through spectroscopy and other analytical methods (Casellato et al., 1990).

Mecanismo De Acción

While the exact mechanism of action for this compound isn’t provided, similar compounds are often used in asymmetric catalysis. The chiral phosphine ligands can induce chirality on the metal center, allowing for enantioselective reactions .

Its SMILES string is [Fe]. [CH]1 [CH] [CH] [CH] [CH]1.COc2c ©cc (cc2C)P ( [C]3 [CH] [CH] [CH] [C]3 [C@@H] ©P (c4cc ©cc ©c4)c5cc ©cc ©c5)c6cc ©c (OC)c ©c6 .

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for (S)-1-[(R)-2-[Bis(4-methoxy-3,5-dimethylphenyl) phosphino]ferrocenyl]ethyldi-tert-butyl-phosphine involves the reaction of (R)-2-[Bis(4-methoxy-3,5-dimethylphenyl) phosphino]ferrocenyl]ethyldi-tert-butyl-phosphine with a chiral reagent to obtain the desired enantiomer.", "Starting Materials": [ "(R)-2-[Bis(4-methoxy-3,5-dimethylphenyl) phosphino]ferrocenyl]ethyldi-tert-butyl-phosphine", "Chiral reagent" ], "Reaction": [ "Step 1: Dissolve (R)-2-[Bis(4-methoxy-3,5-dimethylphenyl) phosphino]ferrocenyl]ethyldi-tert-butyl-phosphine in a suitable solvent.", "Step 2: Add the chiral reagent to the reaction mixture and stir at room temperature for a specific time.", "Step 3: Isolate the product by filtration or chromatography and characterize it using spectroscopic techniques." ] } | |

Número CAS |

849924-40-9 |

Fórmula molecular |

C38H62FeO2P2 |

Peso molecular |

668.7 g/mol |

Nombre IUPAC |

[(1S)-1-[2-bis(4-methoxy-3,5-dimethylphenyl)phosphanylcyclopentyl]ethyl]-ditert-butylphosphane;cyclopentane;iron |

InChI |

InChI=1S/C33H52O2P2.C5H10.Fe/c1-21-17-26(18-22(2)30(21)34-12)36(27-19-23(3)31(35-13)24(4)20-27)29-16-14-15-28(29)25(5)37(32(6,7)8)33(9,10)11;1-2-4-5-3-1;/h17-20,25,28-29H,14-16H2,1-13H3;1-5H2;/t25-,28?,29?;;/m0../s1 |

Clave InChI |

PBNHVSOAKBMZSR-YFYMFCSDSA-N |

SMILES isomérico |

CC1=CC(=CC(=C1OC)C)P(C2CCCC2[C@H](C)P(C(C)(C)C)C(C)(C)C)C3=CC(=C(C(=C3)C)OC)C.C1CCCC1.[Fe] |

SMILES |

CC1=CC(=CC(=C1OC)C)P([C]2[CH][CH][CH][C]2C(C)P(C(C)(C)C)C(C)(C)C)C3=CC(=C(C(=C3)C)OC)C.[CH]1[CH][CH][CH][CH]1.[Fe] |

SMILES canónico |

CC1=CC(=CC(=C1OC)C)P(C2CCCC2C(C)P(C(C)(C)C)C(C)(C)C)C3=CC(=C(C(=C3)C)OC)C.C1CCCC1.[Fe] |

Solubilidad |

not available |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(5-ethyl-4-methyl-6-oxo-1H-pyrimidin-2-yl)-5-(furan-2-yl)pyrazol-3-yl]-2-(4-phenylphenyl)acetamide](/img/no-structure.png)

![5-(1-ethyl-1H-pyrazol-4-yl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2749551.png)

![(2-Fluorophenyl)(4-tosyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)methanone](/img/structure/B2749554.png)

![2-{4-[(Furan-2-ylmethyl)amino]-3-nitrobenzenesulfonamido}acetic acid](/img/structure/B2749558.png)

![2-Chloro-N-[(1-ethylcyclobutyl)methyl]-N-(1,2-oxazol-3-ylmethyl)acetamide](/img/structure/B2749561.png)

![2-[3-(2,3-Dichlorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B2749566.png)

![4-(3-fluorophenyl)-6-(furan-2-ylmethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2749567.png)